molecular formula C24H24ClNO4 B12118737 N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B12118737
M. Wt: 425.9 g/mol
InChI Key: RIFNJLVWMHHHIE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic chromene-carboxamide derivative of significant interest in medicinal chemistry and drug discovery. This compound is built around a 4-oxo-4H-chromene (4-chromone) core, a privileged scaffold known for its diverse biological potential . The molecule is specifically engineered with a 6,7-dimethyl substitution on the chromene ring, a modification that can influence planarity, electron distribution, and interactions with biological targets. It is furnished with a complex tertiary amide linkage, incorporating both a 4-chlorobenzyl and a tetrahydrofuran-2-ylmethyl group on the nitrogen atom, which are designed to enhance molecular recognition and binding specificity . Chromene and the closely related coumarin nuclei have been extensively documented in scientific literature for their wide range of pharmacological activities. Structural-activity relationship (SAR) studies highlight that substitutions at specific positions of the core scaffold are crucial for modulating potency and selectivity . This compound is intended for research applications only, making it a valuable candidate for investigating new therapeutic avenues. Preliminary research on analogous structures suggests potential as a lead compound for developing antibacterial agents, particularly against multidrug-resistant (MDR) bacterial strains . Furthermore, related heterocycle carboxamides have been explored in patent literature for their utility as antiviral agents, indicating a broader scope of application in infectious disease research . Researchers can utilize this compound to probe its mechanism of action, which may involve interaction with specific bacterial enzymes or viral proteins, and to establish its structure-activity profile in various biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

Molecular Formula

C24H24ClNO4

Molecular Weight

425.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6,7-dimethyl-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C24H24ClNO4/c1-15-10-20-21(27)12-23(30-22(20)11-16(15)2)24(28)26(14-19-4-3-9-29-19)13-17-5-7-18(25)8-6-17/h5-8,10-12,19H,3-4,9,13-14H2,1-2H3

InChI Key

RIFNJLVWMHHHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Chromene Core Formation

The synthesis begins with the preparation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. This step typically employs Friedel-Crafts acylation or Ullmann coupling to construct the chromene backbone. For example:

  • Friedel-Crafts acylation : Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in the presence of Lewis acids like BF₃·Et₂O to form the chromene ring.

  • Ullmann coupling : Halogenated precursors undergo copper-catalyzed coupling with dimethyl-substituted aryl boronic acids to introduce methyl groups at positions 6 and 7.

Carboxylic Acid Activation

The carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) . Key conditions:

  • Solvent: Anhydrous DMF or dichloromethane.

  • Temperature: 0–25°C under inert atmosphere.

  • Reaction time: 2–4 hours.

Amide Bond Formation

The activated intermediate reacts sequentially with 4-chlorobenzylamine and tetrahydrofurfurylamine to form the bis-amide product.

  • Stoichiometry : 1:1.2 molar ratio of acid to amine.

  • Workup : Precipitation with ice-cold water, followed by purification via silica gel chromatography (ethyl acetate/hexane).

Table 1: Representative Yields for Multi-Step Synthesis

StepReagents/ConditionsYield (%)Reference
Chromene formationBF₃·Et₂O, ethyl acetoacetate, 80°C65–70
Acid activationHATU, DIPEA, DMF, 0°C>90
Amidation4-Chlorobenzylamine, RT, 4 h75–80

One-Pot Alkylation-Amidation Strategy

Direct Alkylation of Hydroxyl Group

A patent-derived method (WO2002004444A2) describes alkylation of ethyl 4-hydroxy-6,8-dimethyl-1,7-naphthyridine-3-carboxylate using iodomethane and Na₂CO₃ in DMF. Although originally for naphthyridines, this approach is adaptable to chromenes:

  • Alkylation :

    • Substrate: 6,7-dimethyl-4-hydroxy-chromene-2-carboxylate.

    • Reagents: CH₃I (1.2 equiv), Na₂CO₃ (2 equiv), DMF, 60°C, 3 h.

  • Amidation :

    • The alkylated ester is treated with 4-chlorobenzylamine and tetrahydrofurfurylamine under reflux in toluene.

Catalytic One-Pot Chromene Synthesis

MeOTf-Catalyzed Cyclization

A one-pot protocol from ACS Omega employs methyl triflate (MeOTf) to synthesize 4H-chromene derivatives:

  • Reactants : 2-hydroxyacetophenone, dimethylmalonate, and nitromethane.

  • Catalyst : MeOTf (20 mol%), nitromethane solvent, 60°C, 12 h.

  • Post-functionalization : The resulting chromene-2-carboxylic acid undergoes amidation as in Section 1.3.

Table 2: Optimization of MeOTf-Catalyzed Reaction

ParameterOptimal ValueYield (%)
Catalyst loading20 mol%82
Temperature60°C78
SolventNitromethane85

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

A method adapted from PMC articles uses Wang resin -linked chromene-2-carboxylic acid:

  • Loading : Carboxylic acid anchored to resin via ester linkage.

  • Amidation : On-resin reaction with amines (4-chlorobenzylamine and tetrahydrofurfurylamine) using PyBOP and DIPEA .

  • Cleavage : TFA/dichloromethane (1:9) releases the final product.

Benefits

  • Purity : >95% by HPLC.

  • Throughput : Parallel synthesis of 50+ analogs in one batch.

Comparative Analysis of Methods

Table 3: Efficiency and Scalability of Preparation Methods

MethodStepsTotal Yield (%)ScalabilityCost Efficiency
Multi-Step Synthesis445–50ModerateHigh
One-Pot Alkylation360–65HighModerate
MeOTf Catalysis270–75HighLow
Solid-Phase Synthesis380–85LowVery High

Challenges and Optimization Strategies

Regioselectivity in Chromene Formation

  • Issue : Competing O- vs. C-alkylation during methyl group introduction.

  • Solution : Use of bulky bases (e.g., LDA) to favor C-alkylation.

Amide Bond Steric Hindrance

  • Issue : Low reactivity of tetrahydrofurfurylamine due to steric bulk.

  • Solution : Prolong reaction time (8–12 h) or elevate temperature (40–50°C).

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.

  • Solution : Gradient elution (5–40% ethyl acetate in hexane) or recrystallization from ethanol/water.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and tetrahydrofuran ring are susceptible to oxidation under specific conditions.

Reagents Conditions Products References
Potassium permanganateAcidic medium (e.g., H₂SO₄)Oxidized derivatives with hydroxyl or carbonyl groups on the chromene core
Hydrogen peroxideAcetic acid, 55–60°CSulfone derivatives via oxidation of thioether intermediates

Key Findings :

  • Oxidation of the chromene core introduces oxygenated functional groups, enhancing solubility and potential biological activity.

  • Tetrahydrofuran moieties may undergo ring-opening oxidation to form diols or carboxylic acids under strong oxidative conditions.

Reduction Reactions

The ketone group (4-oxo) and aromatic rings can be reduced to form alcohols or hydrogenated derivatives.

Reagents Conditions Products References
Sodium borohydrideMethanol, room temperatureSecondary alcohol at the 4-oxo position
Lithium aluminum hydrideTetrahydrofuran, refluxFully reduced chromene core to dihydro derivatives

Mechanistic Insight :

  • Selective reduction of the ketone group preserves the carboxamide functionality, enabling further derivatization.

Nucleophilic Substitution

The chlorobenzyl group undergoes substitution reactions with nucleophiles.

Nucleophile Conditions Products References
MorpholineDioxane, reflux, 6–12 hoursSubstituted benzyl-morpholine derivatives
ThiophenolNaOH, aqueous ethanol, 80°CThioether derivatives with enhanced lipophilicity

Applications :

  • Substitution at the chlorobenzyl position diversifies the compound’s electronic and steric properties, impacting receptor binding .

Hydrolysis of Carboxamide

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Conditions Reagents Products References
Acidic (HCl, 6M)Reflux, 4–6 hoursCorresponding carboxylic acid
Basic (NaOH, 2M)Methanol, 60°C, 3 hoursSodium salt of the carboxylic acid

Structural Impact :

  • Hydrolysis converts the carboxamide into a carboxylic acid, enabling salt formation or coupling reactions .

Bromination and Halogenation

Electrophilic halogenation targets the chromene core or benzyl groups.

Reagents Conditions Products References
N-Bromosuccinimide (NBS)Light initiation, dichloroethaneBrominated derivatives at benzylic positions
Bromine (Br₂)Acetic acid, 25°CAromatic ring bromination

Utility :

  • Bromination facilitates further functionalization via Suzuki or Sonogashira couplings .

Amidation and Coupling Reactions

The carboxamide group participates in coupling reactions to form derivatives.

Reagents Conditions Products References
TrimethylaluminumCH₂Cl₂, room temperatureAmides with substituted benzylamines
1,1′-Carbonyldiimidazole (CDI)DMF, 60°C, 2 hoursActivated intermediates for peptide coupling

Example Synthesis :

  • Reaction with 4-chlorobenzylamine using trimethylaluminum yields bis-amide derivatives with antiviral potential .

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide serves as a versatile building block in organic synthesis. It is utilized in various reactions to create more complex molecules. The compound can undergo:

  • Oxidation : Using agents like potassium permanganate to form oxidized derivatives.
  • Reduction : Using sodium borohydride to yield reduced derivatives.
  • Substitution : Facilitating nucleophilic substitution reactions at the chlorobenzyl group.

These reactions allow chemists to explore new compounds with potentially useful properties.

Biology

This compound has been investigated for its biological activities, particularly its anti-inflammatory and antimicrobial properties. Studies indicate that compounds with similar chromene structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study : A study on related chromene derivatives demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential therapeutic uses for this compound in treating infections .

Medicine

The compound is being explored for its therapeutic applications in drug development. Its ability to interact with specific biological targets positions it as a candidate for developing new treatments for diseases related to inflammation and infection.

Mechanism of Action : The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, thereby influencing signal transduction pathways critical for various cellular functions .

Industry

In industrial applications, this compound is utilized as a precursor for synthesizing other chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs (Table 1), focusing on substituent effects, crystallographic data, and hydrogen-bonding patterns inferred from the evidence.

Table 1: Structural Comparison of Chromene and Benzofuran Carboxamides

CAS Number Compound Name Key Substituents
873081-00-6 N-Benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide Benzyl, no halogen or tetrahydrofuran substituent
872868-48-9 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Fluorophenyl, oxadiazole substituent
874401-04-4 N-Cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide Fluorophenyl, cyclopropyl, phenoxy group
Target Compound N-(4-Chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide 4-Chlorobenzyl, tetrahydrofuran-2-ylmethyl, 6,7-dimethyl chromene core

Key Observations

The tetrahydrofuran-2-ylmethyl substituent may improve solubility in polar solvents relative to purely aromatic N-alkyl groups (e.g., benzyl or fluorophenyl derivatives) due to its oxygen-containing heterocycle .

Crystallographic Insights :

  • While direct crystallographic data for the target compound are unavailable, programs like SHELXL () are widely used to refine such structures. The chromene core and carboxamide group likely form planar regions, with substituents influencing crystal packing.

Similar compounds (e.g., 874146-70-0) exhibit hydrogen-bond networks that stabilize crystal lattices, as described by graph-set analysis in . The target compound’s 4-chloro and tetrahydrofuran groups may direct specific intermolecular interactions, affecting crystallization and stability .

Biological Relevance :

  • Fluorinated analogs (e.g., 872868-48-9) often exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity and metabolic resistance. The absence of fluorine in the target compound may shift its pharmacokinetic profile, favoring different biological targets .

Biological Activity

N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C24H24ClNO4C_{24}H_{24}ClNO_{4} with a molecular weight of 425.9 g/mol. The compound's structure includes a chromene core, which is known for various biological activities, including antioxidant and anti-inflammatory properties .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The chromene structure allows it to modulate enzyme activity and receptor interactions, which are crucial for its pharmacological effects. Specifically, studies suggest that chromene derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antifungal and Antibacterial Activity

Studies have shown that related chromene derivatives possess antifungal and antibacterial properties. For instance, certain derivatives demonstrated effective inhibition against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL . This suggests that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant, as it has been shown to inhibit COX and LOX enzymes, which play critical roles in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds within this class have been evaluated for their activity against breast cancer cells (MCF-7), showing promising results in inhibiting cell proliferation .

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxicity of chromene derivatives against MCF-7 cells; IC50 values indicated significant inhibition of cell growth.
Study 2 Investigated the antifungal activity against Fusarium oxysporum; compounds showed MIC values indicating strong antifungal properties.
Study 3 Assessed anti-inflammatory effects through COX inhibition assays; results demonstrated effective reduction in inflammatory markers.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-chlorobenzyl)-6,7-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions, including solvent choice, temperature, and stoichiometry. For example, column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) can purify the compound effectively, as demonstrated in similar carboxamide syntheses . Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical to avoid side reactions. Spectrofluorometric studies (e.g., fluorescence intensity measurements) can validate purity post-synthesis .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 7.60–7.40 for aromatic protons, δ 2.95 for methyl groups) .
  • HRMS : Confirm molecular weight (e.g., observed vs. calculated [M+H⁺] values within 0.001 Da) .
  • Fluorescence spectroscopy : Assess electronic properties and detect impurities via fluorescence intensity deviations .

Advanced Research Questions

Q. How can computational tools enhance the design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal reaction pathways and intermediates. For instance, ICReDD’s methodology combines computational modeling with experimental validation to reduce trial-and-error approaches. Feedback loops between simulations and lab data refine reaction conditions (e.g., solvent polarity, catalyst selection) .

Q. What statistical methods are recommended for optimizing experimental parameters in synthetic workflows?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary factors like temperature, reactant ratios, and reaction time. Response Surface Methodology (RSM) can identify interactions between variables, minimizing the number of trials while maximizing yield. For example, fractional factorial designs have been used in similar chromene derivatives to isolate critical parameters .

Q. How should researchers resolve contradictions in spectroscopic or analytical data?

  • Methodological Answer : Cross-validate data using orthogonal techniques (e.g., NMR + HRMS + X-ray crystallography). If discrepancies arise, consider dynamic effects (e.g., rotamers in NMR) or matrix interference in mass spectrometry. Statistical tools like principal component analysis (PCA) can identify outliers in large datasets .

Q. What strategies ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Implement chemical software for secure data management (e.g., encrypted ELNs) and automated metadata tagging. Virtual simulations of reaction conditions (e.g., solvent effects via COSMO-RS models) pre-validate experiments, reducing resource waste. Rigorous access controls and audit trails prevent data tampering .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Optimize each step independently via DoE. For example, improve coupling reactions by screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or ligands (e.g., XPhos). Intermediate purification (e.g., recrystallization) and in-situ monitoring (e.g., FTIR for carbonyl groups) can isolate bottlenecks .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) for binding affinity studies or molecular docking simulations to predict binding poses. Fluorescence polarization assays can quantify competitive inhibition in enzyme studies, correlating with structural modifications (e.g., substituent effects on the chromene ring) .

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